molecular formula C15H17NO4S B2566405 Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448076-47-8

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2566405
CAS No.: 1448076-47-8
M. Wt: 307.36
InChI Key: RMPXADUPHPCZJH-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzofuran-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can be compared with other benzofuran derivatives and similar compounds, such as:

Properties

IUPAC Name

1-benzofuran-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-21(18,19)12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)20-14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPXADUPHPCZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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